(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
Brand Name:
Vulcanchem
CAS No.:
149968-10-5
VCID:
VC20872874
InChI:
InChI=1S/C20H16ClNO/c1-2-20(23)16-5-3-4-14(12-16)6-10-18-11-8-15-7-9-17(21)13-19(15)22-18/h2-13,20,23H,1H2/b10-6+
SMILES:
C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O
Molecular Formula:
C20H16ClNO
Molecular Weight:
321.8 g/mol
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
CAS No.: 149968-10-5
Cat. No.: VC20872874
Molecular Formula: C20H16ClNO
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149968-10-5 |
|---|---|
| Molecular Formula | C20H16ClNO |
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | 1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-en-1-ol |
| Standard InChI | InChI=1S/C20H16ClNO/c1-2-20(23)16-5-3-4-14(12-16)6-10-18-11-8-15-7-9-17(21)13-19(15)22-18/h2-13,20,23H,1H2/b10-6+ |
| Standard InChI Key | PITUINHIXKJYJX-UXBLZVDNSA-N |
| Isomeric SMILES | C=CC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)O |
| SMILES | C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O |
| Canonical SMILES | C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator